1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Enantioselective Synthesis Chiral Chromatography Medicinal Chemistry

Chiral (3S,4S)-pyrrolidine scaffolds with orthogonal protecting groups are critical for drug candidates (Voreloxin, BACE1 inhibitors), yet sourcing material with verified >99% ee remains challenging. This compound directly addresses that gap: • >99% ee ensures stereochemical fidelity for regulatory-grade API synthesis • Orthogonal Boc/OH protection eliminates protecting group shuffling, improving overall yield • ≥97% HPLC purity minimizes impurity carryover in multi-step sequences Consistent quality across batches with reliable global supply for medicinal chemistry and chiral ligand development.

Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
CAS No. 190792-74-6
Cat. No. B060820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine
CAS190792-74-6
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)N
InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1
InChIKeyMOZOQDNRVPHFOO-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine – Chiral Building Block


1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS 190792-74-6) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protected amine and a free hydroxyl group in a trans (3S,4S) configuration [1]. This compound serves as a critical, enantiopure building block in medicinal chemistry and organic synthesis, primarily valued for its defined stereochemistry and the orthogonal reactivity provided by its protected amine and hydroxyl functionalities .

Stereochemistry
(3S,4S) trans configuration for chiral recognition
Protection
Boc-amine and free hydroxyl for orthogonal reactivity
Identity
Enantiopure building block for asymmetric synthesis workflows

Generic Substitution Risks for 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine


Substituting 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine with seemingly similar analogs like its enantiomer (CAS 330681-18-0), cis-isomers (CAS 138026-97-8), or differently protected pyrrolidines is not feasible for applications requiring specific stereochemical outcomes . The (3S,4S) configuration dictates the three-dimensional presentation of the amino and hydroxyl groups, which is crucial for chiral recognition in drug-receptor interactions and asymmetric catalysis . Furthermore, the specific Boc protection strategy enables orthogonal deprotection under mild acidic conditions, which is essential for multi-step synthesis, whereas alternative protecting groups or unprotected analogs would lead to different reactivity, stability, and purification challenges .

Enantiomer
This compound (3S,4S) trans configuration
Substitute risk (3R,4R) enantiomer may alter stereochemical outcome
Isomer
This compound trans orientation of amino/hydroxyl
Substitute risk cis-isomer changes spatial presentation, affecting molecular recognition
Protecting group
This compound Boc protection enables mild acidic deprotection
Substitute risk Different protecting groups may not support orthogonal deprotection strategy

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine Differentiation Evidence


Enantiomeric Purity Assurance

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine is offered with a guaranteed enantiomeric excess (ee) of >99% as validated by chiral SFC, a critical specification for preclinical development where stereochemical purity directly impacts biological activity . In contrast, generic or lower-grade trans-3-amino-4-hydroxypyrrolidine derivatives are commonly supplied with unspecified or lower ee (e.g., 95% purity specification may not guarantee stereochemical purity), introducing significant risk of unwanted enantiomeric impurity that can confound biological assays .

Enantiomeric Purity
Direct comparison
Target: >99% ee (Chiral SFC validated)
Generic: ee unspecified, purity ≥95% may include enantiomeric impurities
Supports stereochemical attribution in SAR studies
Procurement de-risks enantiomeric impurity introduction
Enantioselective Synthesis Chiral Chromatography Medicinal Chemistry

HPLC Purity Superiority

Multiple vendors specify a minimum HPLC purity of 97% for 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine . This specification is notably higher than the typical 95% purity grade commonly offered for related Boc-pyrrolidine building blocks . The 2% absolute difference in purity significantly reduces the cumulative impurity burden in multi-step syntheses, minimizing side reactions and simplifying purification of advanced intermediates.

HPLC Purity
Cross-study comparable
Target: ≥97% (Min, HPLC)
Standard Boc-pyrrolidines: 95% typical specification
Higher purity may reduce impurity carryover in multi-step routes
Supports synthetic efficiency review; absolute 2% difference
HPLC Purity Analysis Process Chemistry

Boc Protection Synthetic Efficiency

In the published synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate, the Boc protection step of (S,S)-4 to afford compound 13 (which corresponds to 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine) proceeded in a high 98% yield . This demonstrates a robust and efficient route to the compound, which is a strong indicator of scalable production and cost-effective procurement compared to chiral building blocks requiring low-yielding or capricious synthetic steps.

Boc Protection Yield
Cross-study comparable
98% yield
Reported high-yielding step supports scalable synthesis context
Compared to literature range 70–90% for similar substrates
Synthetic Yield Process Optimization Cost Efficiency

Storage Stability and Integrity

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine requires storage at 2-8°C to maintain its chemical integrity . This defined storage condition is a direct result of the compound's specific functional group combination (free amine and hydroxyl) and the Boc protecting group, which can be prone to hydrolysis or degradation under ambient conditions. In contrast, some structurally related cis-isomers are reported to be stable at room temperature, indicating a different stability profile that may not be suitable for all synthetic workflows .

Storage Stability
Cross-study comparable
Target: 2–8°C (refrigerator)
cis-isomer: reported room temperature storage
Cold-chain requirement maintains chemical integrity
Procurement planning should include refrigerated handling
Storage Stability Chemical Integrity Inventory Management

Validated Use in Voreloxin and BACE1 Inhibitors

The (3S,4S)-trans-3-amino-4-hydroxypyrrolidine scaffold is a critical substructure in Voreloxin (a Phase II clinical candidate for acute myeloid leukemia and platinum-resistant ovarian cancer) and has been employed in the development of novel BACE1 inhibitors for Alzheimer's disease [1]. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine serves as the direct, selectively protected precursor for these advanced intermediates. While alternative pyrrolidine isomers exist, only the (3S,4S) configuration is documented in the synthesis of these specific, high-value therapeutic candidates .

Documented Use
Class-level inference
Reported precursor for Voreloxin (Phase II) and BACE1 inhibitor research compounds
Supports privileged scaffold entry in discovery programs
Requires synthetic route-specific validation; other isomers not documented for these targets
Drug Discovery Medicinal Chemistry Anticancer Agents

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine Application Scenarios


Enantioselective Drug Candidate Synthesis

Procurement is most justified when the synthetic target requires a defined (3S,4S) stereochemistry, as in the case of the anticancer agent Voreloxin or BACE1 inhibitors for Alzheimer's disease. The >99% ee of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine ensures that the final drug candidate's stereochemical purity is maintained, a critical parameter for regulatory approval and clinical efficacy [1].

Multi-Step Synthesis with Orthogonal Protection

This compound is ideal for multi-step synthetic sequences where the Boc-protected amine must remain intact while the free hydroxyl group is selectively modified (e.g., via Mitsunobu reaction, etherification, or oxidation). The orthogonal protection strategy minimizes protecting group manipulation steps, improving overall yield and efficiency, and is supported by the compound's high 97% HPLC purity which reduces impurity carryover .

Chiral Amine and Alcohol Pharmacophore Exploration

The (3S,4S)-trans-3-amino-4-hydroxypyrrolidine core is a privileged scaffold in medicinal chemistry for exploring hydrogen-bonding and ionic interactions with biological targets. The compound's defined stereochemistry and high purity are essential for generating reliable structure-activity relationship (SAR) data in early-stage drug discovery .

Asymmetric Catalysis and Chiral Ligand Synthesis

This enantiopure amino alcohol serves as a versatile precursor for the synthesis of chiral ligands and organocatalysts. The 98% yield reported for its Boc protection step demonstrates its efficient synthesis, making it a cost-effective starting material for developing new catalytic systems .

Application
Selection Property
Validation Focus
Stereochemically-defined intermediate synthesis
Reported high enantiomeric purity
Chiral purity verification (e.g., chiral SFC)
Orthogonal protection strategy in multi-step synthesis
Boc-amine / free hydroxyl orthogonal reactivity
Deprotection selectivity and HPLC purity monitoring
Privileged scaffold SAR studies
Defined (3S,4S) stereochemical presentation
SAR reproducibility and assay consistency
Chiral ligand and organocatalyst synthesis
Reported efficient synthesis (high yield)
Scalability and ligand performance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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